(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol

L-nucleoside Antiviral Stereochemistry

(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol (CAS 446251-73-6), also referred to as methyl 2-deoxy-L-erythro-pentofuranoside, is a protected L-sugar derivative that belongs to the class of tetrahydrofuran-based chiral synthons. This compound serves as a key intermediate for constructing the unnatural L-configuration sugar moiety found in several clinically approved antiviral L-nucleosides, offering the stereochemical foundation required for selective biological activity.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 446251-73-6
Cat. No. B1314868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol
CAS446251-73-6
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1CC(C(O1)CO)O
InChIInChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m1/s1
InChIKeyNVGJZDFWPSOTHM-XSYQQOMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol: A Critical L-Sugar Chiral Building Block for Antiviral Nucleoside Synthesis


(2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol (CAS 446251-73-6), also referred to as methyl 2-deoxy-L-erythro-pentofuranoside, is a protected L-sugar derivative that belongs to the class of tetrahydrofuran-based chiral synthons [1]. This compound serves as a key intermediate for constructing the unnatural L-configuration sugar moiety found in several clinically approved antiviral L-nucleosides, offering the stereochemical foundation required for selective biological activity [2]. As a chemically protected form of 2-deoxy-L-ribose, it provides advantages in stability, crystallinity, and handling over the free sugar, which is costly and often isolated as an amorphous solid or syrup [1][3].

Why Generic Substitution of (2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol Fails: The Convergence of Stereochemistry, Anomeric Purity, and Protecting Group Strategy


Generic substitution of this compound fails because three critical quality attributes—stereochemical identity, anomeric purity, and the specific methyl protecting group—converge to define its utility in L-nucleoside synthesis [1][2]. The product is not simply a protected sugar; its L-erythro configuration is enantiomeric to the naturally occurring D-series. Using the D-enantiomer or an enantiomeric mixture would produce the wrong stereoisomer of the final nucleoside, leading to drastically reduced antiviral activity or increased cytotoxicity [1]. Furthermore, simple in-class alternatives like the free 2-deoxy-L-ribose or its 3,5-di-O-acyl derivatives present limitations in handling, scalability, or the number of synthetic steps required, which are mitigated by the methyl furanoside form. The quantitative evidence below demonstrates exactly where and by how much these differences matter for procurement and experimental design.

Quantitative Evidence Guide: Key Differentiators for (2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol


Enantiomeric Purity: L- vs. D-Configuration Determines Antiviral Safety and Efficacy

L-nucleoside drugs constructed from L-sugar synthons demonstrate a quantifiably superior therapeutic index compared to their D-nucleoside counterparts. The target compound provides the necessary L-stereochemistry for these agents [1]. While direct comparative cell-based data for the precursor itself is not applicable, the pharmacological outcome dictated by stereochemistry is a class-level differentiator: L-nucleosides like lamivudine and telbivudine are approved antiviral agents precisely because their L-configuration results in lower host cell toxicity while maintaining potent activity against viral polymerases [1][2].

L-nucleoside Antiviral Stereochemistry

Furanose vs. Pyranose Content: Product Purity Impacts Downstream Reaction Yield and Purity

A critical quality attribute for methyl-2-deoxyribosides is the content of the ring-contracted pyranose isomer, which is a common byproduct during synthesis [1]. Pyranose impurities cannot be carried through L-nucleoside syntheses that require a pure furanose substrate. While the target compound's specific pyranose content depends on the manufacturer, a distinct process patent for the preparation of methyl-2-deoxyriboside free of pyranose compounds achieves a pyranose content of at most 5 wt%, based on the combined weight of methyl-2-deoxyriboside and methyl-2-deoxyribopyranoside [1].

Methyl-2-deoxyriboside Pyranose impurity Glycosylation

Cost and Synthetic Efficiency: A Short Route from L-Arabinose Reduces Overall Manufacturing Costs

The target compound can be synthesized in a short three-to-five step sequence starting from the readily abundant and inexpensive L-arabinose, avoiding the need for costly 2-deoxy-L-ribose as a starting material [1]. This approach yields methyl 2-deoxy-α-L-ribofuranoside and its 3,5-di-O-acyl derivatives as valuable precursors for antiviral 2′-deoxy-L-nucleosides, representing a significant cost and step-count advantage over alternative routes [1][2].

L-arabinose Synthetic efficiency Cost reduction

Protecting Group Strategy: The Methyl Glycoside Balances Stability and Orthogonal Reactivity

The methyl glycoside protecting group in the target compound provides a crucial balance of stability during storage and handling, while allowing for selective functionalization [1]. Unlike the free hemiacetal 2-deoxy-L-ribose, which is prone to isomerization and decomposition, the methyl furanoside is a stable, distillable liquid or low-melting solid. This enables selective acylation of the primary and secondary hydroxyl groups to yield 3,5-di-O-acyl derivatives, which are direct intermediates for nucleoside coupling reactions [1].

Methyl glycoside Protecting group Selective acylation

Procurement-Optimized Application Scenarios for (2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol


Synthesis of 1-Chloro-3,5-di-O-acyl-2-deoxy-L-ribofuranoside: The Direct Precursor for L-Nucleoside APIs

This scenario applies to pharmaceutical chemical development teams scaling up the synthesis of antiviral L-nucleosides. The target methyl furanoside is converted to 1-chloro-3,5-di-O-acyl-2-deoxy-L-ribofuranoside, which is then used to glycosylate a nucleobase. The process relies on the methyl glycoside's ability to be selectively acylated at the 3- and 5-hydroxyl groups, followed by replacement of the anomeric methoxy group with chloride, as established in the patent literature [1].

Cost-Effective Production of 2'-Deoxy-L-nucleoside Drug Candidates from L-Arabinose

For research teams or CMOs aiming to reduce the cost of goods for L-nucleoside candidates in preclinical development, the methyl furanoside can be accessed directly from L-arabinose in 3–5 synthetic steps, bypassing the expensive intermediate 2-deoxy-L-ribose [2]. This route provides both methyl 2-deoxy-α-L-ribofuranoside and its 3,5-di-O-acyl derivatives, covering multiple advanced intermediates from a single, cheap starting material [2].

High-Purity Building Block for L-Nucleoside Phosphoramidites and Oligonucleotide Synthesis

When synthesizing L-configured oligonucleotides for therapeutic applications (e.g., Spiegelmers), the target compound serves as a starting point for preparing L-deoxyribose phosphoramidites. Maintaining high furanose content, as achieved through pyranose-removal processes achieving ≤5 wt% pyranose impurity, is critical to ensure the purity of the final oligonucleotide [3].

Systematic SAR Exploration of L-Nucleoside Analogues in Academic and Biotech Discovery Programs

Small-molecule drug discovery teams investigating structure-activity relationships (SAR) around the L-sugar moiety can use this stable methyl glycoside as a common, characterized intermediate. Its defined stereochemistry and purity profile (suppliers specify ≥95% purity) allow reproducible parallel synthesis of diverse L-nucleoside analogues for antiviral or anticancer screening .

Quote Request

Request a Quote for (2S,3R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.